6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one
Overview
Description
6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Methods for Antioxidant Activity
Dioxin derivatives have been studied in the context of their antioxidant properties. Various tests such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are used to determine antioxidant activity, leveraging spectrophotometry to assess reactions involving antioxidants. These methods are crucial in evaluating the antioxidant capacity of complex samples, which can include dioxin-like compounds (Munteanu & Apetrei, 2021).
Genetic Toxicology of Chlorinated Dibenzodioxins
Research on chlorinated dibenzodioxins, a class of compounds related to dioxins, has explored their potential mutagenicity and cytological effects. Despite mixed results, these studies have contributed to understanding the genetic impact of dioxin exposure, highlighting the need for further research in this area (Wassom, Huff, & Loprieno, 1977).
Environmental and Health Impacts of Dioxins
The accumulation and effects of dioxins, including those from industrial processes, have been extensively studied, particularly their environmental contamination and potential health risks. This research provides critical insights into the mechanisms of dioxin toxicity and the importance of monitoring and mitigating environmental exposure (Alaluusua & Lukinmaa, 2006).
Synthesis and Biological Activity of Sultone Derivatives
Sultone derivatives, which are structurally similar to dioxins, have shown potential in pharmacological applications due to their anticoagulant, antimicrobial, and antitumor properties. The exploration of these compounds emphasizes the need for further research into their synthetic methods and biological activities (Hryhoriv, Lega, & Shemchuk, 2021).
Cyclodextrin Inclusion Complexes with Antibiotics
While not directly linked to "6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one," the study of cyclodextrin inclusion complexes highlights the potential of using molecular encapsulation to enhance the solubility and bioavailability of pharmaceuticals, including those with dioxin-like structures (Boczar & Michalska, 2022).
Properties
IUPAC Name |
6,7-dihydro-4H-cyclopenta[d][1,3]dioxin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-1-2-7-5(6)3-9-4-10-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZWYVHBKSEJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1OCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403110 | |
Record name | 6,7-Dihydro-2H-cyclopenta[d][1,3]dioxin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102306-78-5 | |
Record name | 6,7-Dihydro-2H-cyclopenta[d][1,3]dioxin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.